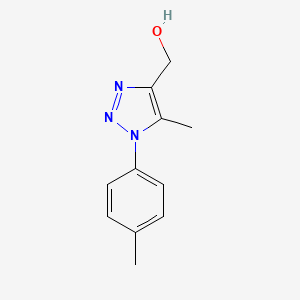

(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

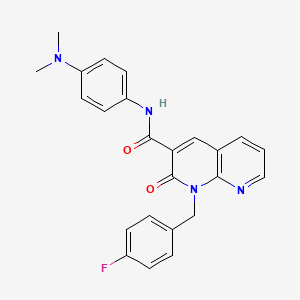

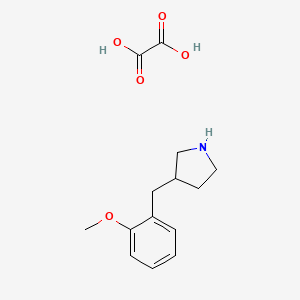

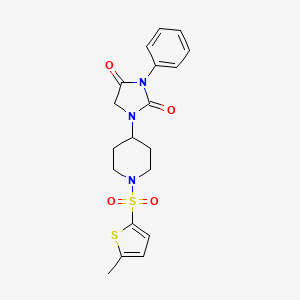

“(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol” is a biochemical compound used for proteomics research . It has a molecular formula of C12H14N2O and a molecular weight of 202.26 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringCc1ccc (cc1)-n2ncc (CO)c2C . The InChI key for this compound is BBIFCGIRTGQCIA-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 202.25 and its molecular formula is C12H14N2O .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Triazole Derivatives : A study by Cao, Dong, and Shen (2010) involved the synthesis of a compound closely related to the specified triazole, namely (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone. The compound was characterized using NMR, MS, IR spectra, and X-ray diffraction, revealing detailed molecular structure and crystallography (Cao, Dong, & Shen, 2010).

Crystal Structure Elucidation : Another study by Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, a compound with structural similarities to the specified triazole. The research detailed its molecular conformation and packing, which was stabilized by specific intermolecular interactions, as determined through X-ray diffraction crystallography (Dong & Huo, 2009).

Chemical Properties and Applications

Thermoresponsive Properties : Li et al. (2017) studied a series of ionic polypeptides bearing p-tolyl pendants and 3-methyl-1,2,3-triazolium linkages, synthesized by N-alkylation and subsequent ion-exchange reaction. These compounds demonstrated reversible upper critical solution temperature (UCST)-type phase behaviors in methanol and ethanol/water binary solvent mixtures, indicating potential applications in temperature-sensitive materials and processes (Li et al., 2017).

Catalysis in Aqueous Media : Bumagin et al. (2018) synthesized new substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and used them as ligands in palladium(II) complexes. These complexes showed high-turnover-number catalysis for C-C cross-coupling reactions under green chemistry conditions. This highlights the utility of triazole derivatives in catalytic processes, particularly in environmentally friendly chemical reactions (Bumagin et al., 2018).

Other Relevant Research

Anticancer Activity : Dong, Wu, and Gao (2017) explored the synthesis of novel aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity. Some compounds exhibited significant efficacy against human leukemia and hepatoma cells, suggesting potential applications in cancer therapy (Dong, Wu, & Gao, 2017).

Corrosion Inhibition : Ma et al. (2017) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their findings indicate the potential application of these compounds in protecting metals from corrosion, which is crucial in industrial processes (Ma et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-3-5-10(6-4-8)14-9(2)11(7-15)12-13-14/h3-6,15H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVJUIOKJALURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2599878.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2599883.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2599888.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2599890.png)